
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol is a heterocyclic compound that features a triazole ring fused to a piperidine ring with a hydroxyl group attached to the piperidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Alkyne and Azide Precursors: The alkyne and azide precursors are synthesized separately.
Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the hydroxyl group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Precursors: Large-scale synthesis of alkyne and azide precursors.
Catalytic Cycloaddition: Use of efficient catalytic systems to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group.
Major Products
Oxidation: Formation of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-one.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
3-(1H-1,2,3-Triazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of piperidine.
3-(1H-1,2,3-Triazol-4-yl)benzene: Similar structure but with a benzene ring instead of piperidine.
3-(1H-1,2,3-Triazol-4-yl)methanol: Similar structure but with a methanol group instead of piperidine.
Uniqueness
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.
特性
IUPAC Name |
3-(2H-triazol-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c12-7(2-1-3-8-5-7)6-4-9-11-10-6/h4,8,12H,1-3,5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUIXJOFAOVHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=NNN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol](/img/structure/B13252038.png)
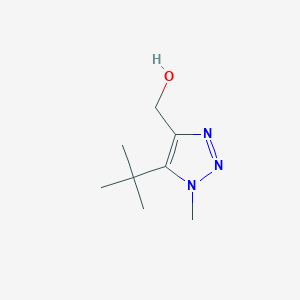
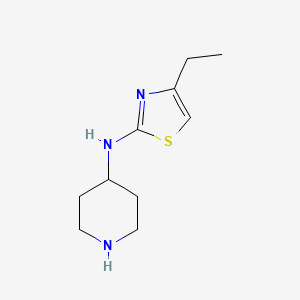
![3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13252056.png)
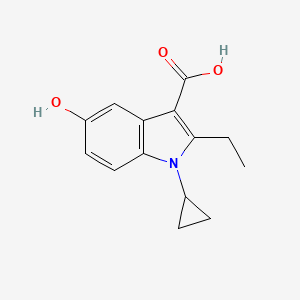


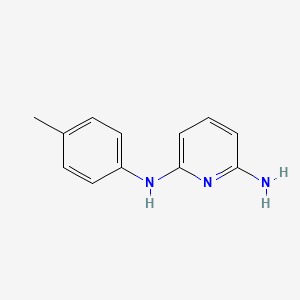
amine](/img/structure/B13252088.png)
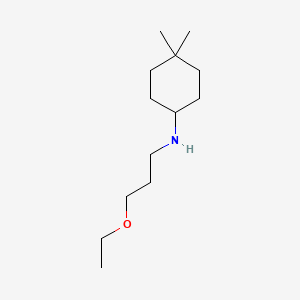

![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13252103.png)
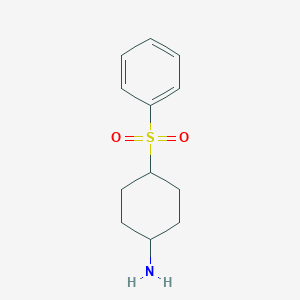
![(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13252125.png)
